tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Lipophilicity Membrane permeability Regioisomer differentiation

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1823269-85-7) is a conformationally restricted, spirocyclic oxa-aza scaffold featuring a Boc-protected pyrrolidine ring fused to a tetrahydrofuran-3-one moiety via a shared quaternary carbon. With a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing libraries targeting G-protein-coupled receptors (GPCRs), kinases, and proteases.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1823269-85-7
Cat. No. B1410264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
CAS1823269-85-7
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C(=O)CCO2
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-5-12(8-13)9(14)4-7-16-12/h4-8H2,1-3H3
InChIKeyAQKOZWCHBLIVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1823269-85-7): Core Spirocyclic Building Block for Drug Discovery & Chemical Biology


tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1823269-85-7) is a conformationally restricted, spirocyclic oxa-aza scaffold featuring a Boc-protected pyrrolidine ring fused to a tetrahydrofuran-3-one moiety via a shared quaternary carbon . With a molecular formula of C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing libraries targeting G-protein-coupled receptors (GPCRs), kinases, and proteases [1]. Its regiospecific 4-oxo substitution distinguishes it from the 3-oxo constitutional isomer (CAS 1160246-85-4), imparting different electronic and steric properties that influence downstream biological activity . Commercially available in purities of ≥95% from major suppliers, it is supplied as a liquid with recommended storage at room temperature or 2–8°C in sealed, dry conditions .

Why tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Cannot Be Interchanged with Common In-Class Analogs


Substituting this compound with its closest constitutional isomer—tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS 1160246-85-4)—or with ring-expanded analogs such as the [4.5]decane series introduces measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational pre-organization that directly affect pharmacokinetic parameters and target binding [1]. The Boc-carbamate protection strategy on the pyrrolidine nitrogen is essential for downstream synthetic manipulation; generic unprotected spiro cores (e.g., 1-oxa-7-azaspiro[4.4]nonane, CAS 176-12-5) lack the orthogonal protecting group required for regioselective functionalization and cannot be used interchangeably in multi-step synthetic sequences .

Quantitative Differentiation Evidence for tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate vs. Closest Analogs


Lipophilicity Shift: 4-Oxo Isomer (LogP 0.29–1.36) vs. 3-Oxo Isomer (LogP -0.02) Alters Predicted Membrane Permeability

The target 4-oxo isomer (CAS 1823269-85-7) exhibits a computed LogP of 0.29 (ChemSrc prediction) to 1.36 (ChemScene computational model), whereas the 3-oxo constitutional isomer (CAS 1160246-85-4) records an ACD/LogP of -0.02 . This LogP difference of 0.31 to 1.38 log units corresponds to a predicted 2- to 24-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability and oral bioavailability predictions in drug discovery programs.

Lipophilicity Membrane permeability Regioisomer differentiation

Synthetic Accessibility: Validated Solid-Phase Protocol for 1-Oxa-7-azaspiro[4.4]nonane Core, Bypassing Traditional Solution-Phase Limitations

A peer-reviewed JoVE protocol (2019) demonstrates a five-step solid-phase synthesis of the 1-oxa-7-azaspiro[4.4]nonane scaffold using a REM linker and intramolecular silyl nitronate-olefin cycloaddition strategy [1]. This protocol enables the synthesis of spirocyclic heterocycles that are 'generally difficult to synthesize' and 'otherwise inaccessible to other modern approaches,' achieving isolation of the core scaffold in a customizable format compatible with parallel library synthesis. In contrast, the [4.5]decane and [3.5]nonane ring-expanded/contracted analogs require distinct, often lower-yielding solution-phase cyclization conditions using epoxide opening or reductive amination strategies that do not benefit from the solid-phase resin capture-and-release advantage [2].

Solid-phase synthesis Spirocyclic oxime Synthetic methodology

Patent-Linked Scaffold: Oxa Spiro [4.4] Core Explicitly Claimed in MOR Agonist Patent Family (US 10,442,793 B2)

The granted US patent US 10,442,793 B2 (WO2017063509A1, filed by Jiangsu Hengrui Medicine Co. and Shanghai Hengrui Pharmaceutical Co.) explicitly claims oxa spiro derivatives represented by formula (I) that incorporate the 1-oxa-7-azaspiro[4.4]nonane core substructure as μ-opioid receptor (MOR) agonists for treating pain and pain-related diseases [1]. The patent demonstrates in vitro MOR agonism with multiple exemplified compounds built on this scaffold. By contrast, the corresponding 1-oxa-7-azaspiro[4.5]decane scaffold is primarily associated with NK1 antagonist applications (Janssen patent family), representing a fundamentally different therapeutic target class .

GPCR MOR agonist Pain therapeutics Patent protection

Vendor QC Specifications: Purity Benchmarks and Physical Form Define Procurement-Grade Material

The target compound is commercially available from verified suppliers with documented purity and physical form specifications: Sigma-Aldrich supplies it at 95% purity as a liquid (storage: room temperature) , while ChemScene offers it at 98+% purity with recommended storage at 2–8°C in sealed, dry conditions . The MDL number MFCD27997305 provides a unique registry identifier for unambiguous procurement . In comparison, the 3-oxo isomer (CAS 1160246-85-4) is predominantly available only through custom synthesis with undefined lead times and purity guarantees, making the 4-oxo compound the more readily accessible regioisomer for immediate research use.

Quality control Purity specification Procurement Storage stability

Prioritized Application Scenarios for tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Based on Quantitative Differentiation Evidence


GPCR-Focused Library Synthesis: MOR Agonist Lead Optimization Using the [4.4] Oxa-Spiro Core

Based on the granted patent US 10,442,793 B2 explicitly claiming oxa spiro [4.4] derivatives as MOR agonists [1], this compound is the preferred starting material for synthesizing focused compound libraries targeting the μ-opioid receptor. The solid-phase synthesis protocol validated by JoVE [2] enables parallel diversification of the pyrrolidine nitrogen (post-Boc deprotection) and the tetrahydrofuranone ring, allowing systematic structure-activity relationship (SAR) exploration. The 4-oxo regioisomer's higher lipophilicity (LogP 0.29–1.36) compared to the 3-oxo isomer (LogP -0.02) makes it a more suitable starting point for CNS-penetrant MOR agonist candidates, where moderate lipophilicity is required for blood-brain barrier penetration.

Conformationally Constrained Peptidomimetic Design: Spirocyclic Scaffold as a Turn-Inducing Element

The 1-oxa-7-azaspiro[4.4]nonane framework imposes a rigid, predictable geometry around the spiro junction that mimics β-turn motifs in peptides [1]. The Boc-protected pyrrolidine nitrogen allows orthogonal deprotection and subsequent peptide coupling without affecting the tetrahydrofuranone ring. The commercial availability of this compound at 95–98+% purity from multiple suppliers (Sigma-Aldrich, ChemScene, GLPBio) [2] ensures researchers can source material for solid-phase peptide synthesis (SPPS) without custom synthesis delays, unlike the 3-oxo isomer which requires custom quotes.

Fragment-Based Drug Discovery (FBDD): Spirocyclic Fragment with Optimized Physicochemical Properties

With a molecular weight of 241.28 Da, TPSA of 55.84 Ų, and a moderate LogP of 1.36 (ChemScene) [1], this compound falls within the Rule of Three (Ro3) guidelines for fragment screening (MW <300, LogP ≤3, H-bond acceptors ≤4). Its spirocyclic architecture provides higher three-dimensionality (fraction sp³ = 0.58) compared to flat aromatic fragments typically found in commercial fragment libraries, potentially improving hit rates against challenging protein targets. The availability of a validated solid-phase synthesis method [2] enables rapid fragment elaboration upon hit identification, a critical advantage over non-spirocyclic fragment alternatives that may require de novo synthetic route development.

Chemical Biology Probe Development: Orthogonal Functionalization via Boc Deprotection and Ketone Chemistry

The dual functional handles—a Boc-protected secondary amine and a cyclic ketone—enable sequential, orthogonal derivatization for bioconjugation and chemical probe synthesis [1]. The Boc group can be removed under acidic conditions (TFA/DCM) to expose the free amine for amide coupling or sulfonylation, while the 4-oxo ketone can undergo reductive amination, oxime formation, or Grignard addition independently. This orthogonality is preserved in the [4.4] ring system but is absent in unprotected core scaffolds such as 1-oxa-7-azaspiro[4.4]nonane (CAS 176-12-5), which require additional protection/deprotection steps that reduce overall synthetic efficiency.

Quote Request

Request a Quote for tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.